molecular formula C21H13F3N2O4 B2875013 [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate CAS No. 331461-06-4

[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate

Cat. No.: B2875013
CAS No.: 331461-06-4
M. Wt: 414.34
InChI Key: XZOPBDDXLRWNAI-DHRITJCHSA-N
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Description

[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule integrates several pharmaceutically relevant functional groups, including a trifluoromethylphenyl moiety, a nitrobenzoate ester, and an imine (Schiff base) linker. The trifluoromethyl group is a widely exploited fragment in drug design due to its strong electron-withdrawing nature and ability to enhance a molecule's metabolic stability and membrane permeability . Contemporary research has demonstrated that small molecules incorporating both nitro and trifluoromethyl-phenyl fragments show promise as potent inhibitors of pathological protein aggregation, such as alpha-synuclein (α-Syn) fibrils, which are associated with neurodegenerative diseases . The presence of the iminomethyl group offers a versatile handle for further chemical modification or may contribute to the compound's ability to form coordination complexes. As a benzoate ester, this compound may also serve as a precursor or building block in the asymmetric synthesis of complex chiral molecules, a critical process for developing therapeutics with specific and potent pharmacological action . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet for detailed hazard information.

Properties

IUPAC Name

[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O4/c22-21(23,24)16-2-1-3-17(12-16)25-13-14-4-10-19(11-5-14)30-20(27)15-6-8-18(9-7-15)26(28)29/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOPBDDXLRWNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection Strategy

The target molecule can be dissected into two primary components:

  • 4-Nitrobenzoyl chloride : Serves as the acylating agent for ester formation.
  • 4-((3-(Trifluoromethyl)phenylimino)methyl)phenol : The phenolic intermediate containing the imine functionality.

This disconnection simplifies the synthesis into modular steps, allowing independent optimization of each fragment before final coupling.

Synthesis of 4-Nitrobenzoyl Chloride

Chlorination of 4-Nitrobenzoic Acid

4-Nitrobenzoyl chloride is typically synthesized via treatment of 4-nitrobenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction proceeds under anhydrous conditions, often in solvents like dichloromethane or toluene.

Procedure :

  • Dissolve 4-nitrobenzoic acid (1 equiv) in dry dichloromethane (10 mL/g).
  • Add thionyl chloride (1.2 equiv) dropwise at 0°C.
  • Reflux at 40°C for 4 hours.
  • Remove excess SOCl₂ and solvent under reduced pressure to yield 4-nitrobenzoyl chloride as a yellow solid (yield: 85–92%).

Key Considerations :

  • Moisture must be excluded to prevent hydrolysis back to the carboxylic acid.
  • Gas evolution (SO₂, HCl) necessitates proper ventilation.

Preparation of 4-((3-(Trifluoromethyl)phenylimino)methyl)phenol

Imine Formation via Schiff Base Condensation

The phenolic intermediate is synthesized by condensing 4-hydroxybenzaldehyde with 3-trifluoromethylaniline. The reaction is catalyzed by acidic conditions, which protonate the aldehyde to enhance electrophilicity.

Procedure :

  • Dissolve 4-hydroxybenzaldehyde (1 equiv) and 3-trifluoromethylaniline (1.05 equiv) in ethanol (15 mL/g).
  • Add glacial acetic acid (0.1 equiv) and reflux at 80°C for 6 hours.
  • Cool the mixture to room temperature; collect the precipitated imine by filtration.
  • Wash with cold ethanol and dry under vacuum (yield: 75–82%).

Characterization Data :

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, CH=N), 7.85–7.40 (m, 7H, Ar-H), 5.20 (s, 1H, OH).
  • FT-IR : ν 1620 cm⁻¹ (C=N stretch), 3350 cm⁻¹ (O-H stretch).

Optimization Insights :

  • Excess amine (5–10%) ensures complete aldehyde conversion.
  • Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but complicate purification.

Esterification of Phenolic Intermediate with 4-Nitrobenzoyl Chloride

Acylation Under Mild Basic Conditions

The final step involves coupling the phenolic hydroxyl group with 4-nitrobenzoyl chloride. To avoid imine hydrolysis, mild bases such as pyridine or triethylamine are employed to scavenge HCl generated during the reaction.

Procedure :

  • Dissolve 4-((3-(trifluoromethyl)phenylimino)methyl)phenol (1 equiv) in dry THF (20 mL/g).
  • Add triethylamine (1.5 equiv) and cool to 0°C.
  • Introduce 4-nitrobenzoyl chloride (1.1 equiv) dropwise over 30 minutes.
  • Stir at room temperature for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (yield: 65–72%).

Characterization Data :

  • ¹³C NMR (CDCl₃): δ 164.8 (C=O), 154.2 (C=N), 148.9 (NO₂), 134.5–122.1 (Ar-C), 121.5 (CF₃).
  • Melting Point : 168–170°C (decomposes without sublimation).

Critical Parameters :

  • Strict anhydrous conditions prevent acyl chloride hydrolysis.
  • Chromatographic purification removes unreacted starting materials and positional isomers.

Scalability and Industrial Considerations

Solvent and Catalyst Selection

Large-scale production prioritizes cost-effective solvents (toluene, cyclohexane) and recyclable catalysts. The patent EP1189898B1 highlights dimethyl acetamide (DMAc) as effective for acyl chloride reactions, though toxicity concerns necessitate rigorous waste treatment.

Waste Minimization

  • Byproduct Recycling : Excess 3-trifluoromethylaniline can be recovered via acid-base extraction.
  • Solvent Recovery : THF and ethanol are distilled and reused, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group under appropriate conditions.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in various substitution reactions, particularly under radical conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) can be used for substitution reactions involving the trifluoromethyl group.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Conversion of the imine to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could potentially be developed as drugs due to their unique chemical properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The imine linkage can also interact with nucleophiles, making this compound a versatile tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzaldehyde
  • 4-Nitrobenzaldehyde

Uniqueness

What sets [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate apart from similar compounds is its combination of functional groups

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